3'-Chloro-4'-fluorobutyrophenone

Description

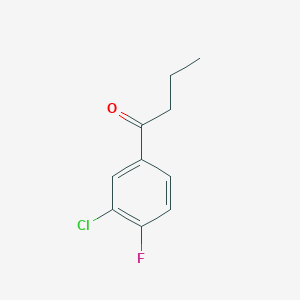

3'-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), also referred to as 4-Chloro-4'-fluorobutyrophenone in some literature, is a halogenated aromatic ketone with the molecular formula C₁₀H₁₀ClFO and a molecular weight of 200.64 g/mol . Its structure consists of a butyrophenone backbone (four-carbon chain) with a chlorine atom at the γ-position and a fluorine atom at the para position of the phenyl ring.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXPRIVQUOCAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-4'-fluorobutyrophenone typically involves the following steps:

Friedel-Crafts Acylation: The reaction of 4-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form 4'-chloro-4'-fluorobutyrophenone.

Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 3'-Chloro-4'-fluorobutyrophenone may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3'-Chloro-4'-fluorobutyrophenone can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.

Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: 3'-Chloro-4'-fluorobutyrophenone carboxylic acid.

Reduction: 3'-Chloro-4'-fluorobutyrophenone alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis

3'-Chloro-4'-fluorobutyrophenone serves as a crucial intermediate in the synthesis of several antipsychotic medications. It is structurally related to butyrophenones, which are a class of compounds known for their antipsychotic properties. Notable drugs synthesized from this compound include:

- Haloperidol : A widely used antipsychotic medication for treating schizophrenia and acute psychosis.

- Droperidol : Utilized primarily for its antiemetic properties and as a sedative.

- Benperidol : Known for its efficacy in managing psychotic disorders.

The synthesis of these drugs involves the modification of the butyrophenone structure, where 3'-Chloro-4'-fluorobutyrophenone acts as a key precursor. The presence of chlorine and fluorine atoms enhances the lipophilicity and receptor binding affinity of the final products, contributing to their pharmacological effectiveness .

Pharmacological Properties

Receptor Binding Affinity

Research has shown that compounds derived from 3'-Chloro-4'-fluorobutyrophenone exhibit significant binding affinity to various neurotransmitter receptors, including dopamine (DA) and serotonin (5-HT) receptors. This multi-receptor activity is crucial for the therapeutic effects of antipsychotic drugs, as they often target multiple pathways to alleviate symptoms .

Case Study: Haloperidol Derivatives

A study investigated the binding profiles of haloperidol derivatives synthesized from 3'-Chloro-4'-fluorobutyrophenone. The findings indicated that modifications to the butyrophenone core could lead to compounds with improved efficacy and reduced side effects. For instance, certain derivatives demonstrated enhanced selectivity for DA receptors while minimizing interactions with 5-HT receptors, potentially leading to fewer extrapyramidal symptoms .

Research Applications

Development of Novel Antipsychotics

The ongoing research into 3'-Chloro-4'-fluorobutyrophenone focuses on designing novel antipsychotic agents with improved safety profiles. By leveraging its structure as a scaffold, researchers are exploring various substitutions that could yield compounds with favorable pharmacokinetic properties.

In Vivo Studies

In vivo studies using animal models have been conducted to assess the behavioral effects of drugs derived from 3'-Chloro-4'-fluorobutyrophenone. These studies help elucidate the compound's mechanism of action and its potential therapeutic benefits .

Mechanism of Action

The mechanism by which 3'-Chloro-4'-fluorobutyrophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between 3'-Chloro-4'-fluorobutyrophenone and related compounds:

At 0.975 mmHg; Estimated based on shorter carbon chain; Inferred from similar halogenated ketones.

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Chain Length: Butyrophenones (four-carbon chain) exhibit lower volatility and higher molecular weight compared to acetophenones (two-carbon chain), as seen in 3'-Chloro-4'-fluoroacetophenone .

- Hydroxyl vs.

Biological Activity

3'-Chloro-4'-fluorobutyrophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3'-Chloro-4'-fluorobutyrophenone belongs to the butyrophenone class of compounds, characterized by a phenyl ring attached to a butanoyl group. The presence of chlorine and fluorine substituents enhances its biological activity and alters its pharmacokinetic properties.

The biological activity of 3'-Chloro-4'-fluorobutyrophenone is primarily attributed to its interaction with various molecular targets, including:

- Dopamine Receptors : It exhibits antagonist activity at dopamine D2 receptors, which is crucial for its antipsychotic effects.

- Phospholipase A2 Inhibition : The compound has been identified as an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes .

- Enzyme Inhibition : Its structural similarity to other biologically active molecules allows it to serve as a tool for studying enzyme inhibition mechanisms.

Biological Activity Data

The following table summarizes key biological activities and findings related to 3'-Chloro-4'-fluorobutyrophenone:

Case Studies

-

Antipsychotic Efficacy :

A study demonstrated the efficacy of 3'-Chloro-4'-fluorobutyrophenone in reducing hyperlocomotion in animal models treated with apomorphine, indicating its potential as an antipsychotic agent. The results showed a significant decrease in locomotor activity at a dose of 1 mg/kg . -

Anti-inflammatory Properties :

Another investigation revealed that the compound effectively inhibited phospholipase A2 activity, leading to reduced inflammation in experimental models. This suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings

Recent studies have utilized advanced methodologies such as machine learning to predict the biological activity of compounds similar to 3'-Chloro-4'-fluorobutyrophenone. These approaches have facilitated the identification of structure-activity relationships (SAR) that enhance understanding of how modifications to the compound's structure affect its biological properties .

Q & A

Q. Q1: What are the critical safety considerations when handling 3'-Chloro-4'-fluorobutyrophenone in laboratory settings?

Methodological Answer: Due to limited acute and chronic toxicity data (as noted in safety data sheets), researchers should adopt precautionary measures:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks, referencing PAC-2 and PAC-3 exposure limits for analogous chlorophenols (23–140 mg/m³) .

- Avoid environmental release by using liquid-binding materials (e.g., diatomite) for spill containment .

Q. Q2: How can researchers verify the purity and structural integrity of synthesized 3'-Chloro-4'-fluorobutyrophenone?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity, comparing retention times with known standards.

- Spectroscopy:

- Cross-reference with CAS 347-93-3 molecular weight (186.61 g/mol) and structural data .

Advanced Research Questions

Q. Q3: What strategies optimize the synthesis of 3'-Chloro-4'-fluorobutyrophenone while minimizing steric hindrance from halogen substituents?

Methodological Answer:

- Stepwise Functionalization: Introduce fluorine and chlorine sequentially. For example, fluorinate the phenyl ring first via Ullmann coupling, followed by chlorination at the β-position using N-chlorosuccinimide (NCS) under controlled conditions (e.g., -78°C to 20°C) .

- Catalytic Enhancements: Employ zirconium(IV) chloride to activate electrophilic sites, improving regioselectivity .

- Solid-Phase Synthesis: Use HATU as a coupling agent for rapid acylation (3 min reaction time), as demonstrated in analogous fluorobenzoic acid peptide conjugates .

Q. Q4: How do structural modifications (e.g., halogen position, alkyl chain length) influence the biological activity of 3'-Chloro-4'-fluorobutyrophenone derivatives?

Methodological Answer:

- Comparative Analysis: Substitute halogens or alter the butyrophenone backbone (e.g., 3'-Bromo vs. 3'-Chloro derivatives) and assess enzyme inhibition or receptor binding via:

- In Vitro Assays: Measure IC₅₀ values for targets like dopamine receptors, referencing γ-[4-(4-Chloro-3-trifluoromethylphenyl)-4-hydroxypiperidin-1-yl] derivatives .

- Computational Modeling: Use DFT calculations to compare electronic effects (e.g., fluorine’s electronegativity vs. chlorine’s polarizability) on binding affinity .

- Key Finding: Chlorine at the 3'-position enhances steric bulk, reducing off-target interactions compared to fluorine .

Q. Q5: How can researchers resolve contradictions in ecological toxicity data for halogenated butyrophenones?

Methodological Answer:

- Data Gaps: Existing studies lack persistence, bioaccumulation, and mobility data for 3'-Chloro-4'-fluorobutyrophenone . Address this via:

- PBT/vPvB Assessment: Use OECD 305 guidelines to measure bioaccumulation in aquatic models (e.g., zebrafish).

- Soil Mobility Studies: Apply column chromatography with soil simulants to quantify adsorption coefficients (Kd) .

- Interdisciplinary Collaboration: Partner with ecotoxicology labs to validate findings against structurally similar compounds (e.g., 4'-Chlorobutyrophenone, CAS 4981-63-9) .

Analytical and Experimental Design Questions

Q. Q6: What analytical techniques are most effective for detecting trace impurities in 3'-Chloro-4'-fluorobutyrophenone samples?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Identify impurities with mass accuracy <5 ppm, focusing on common byproducts like dehalogenated intermediates or oxidation products.

- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives (e.g., co-crystallize with thiourea to enhance diffraction) .

- Stability Testing: Use accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to track hydrolytic or photolytic degradation .

Q. Q7: How should researchers design dose-response studies for 3'-Chloro-4'-fluorobutyrophenone in neuropharmacological models?

Methodological Answer:

- In Vivo Models: Use rodent assays (e.g., forced swim test) to evaluate antidepressant-like activity at doses ranging from 1–50 mg/kg.

- Biomarker Analysis: Quantify dopamine and serotonin metabolites in cerebrospinal fluid via microdialysis paired with UPLC-MS/MS .

- Negative Controls: Include halogen-free analogs (e.g., 2,2-dimethylbutyrophenone) to isolate halogen-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.